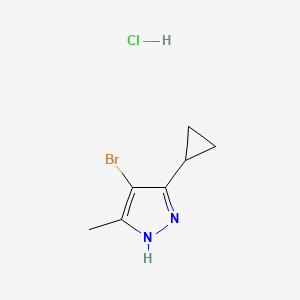
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
“4-(2-Methoxyethoxy)benzoic acid” is a chemical compound with the CAS number 27890-92-2 . It has a molecular weight of 196.20 and a molecular formula of C10H12O4 .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyethoxy)benzoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“4-(2-Methoxyethoxy)benzoic acid” is stored in a dry room at room temperature . The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen
Stability and Degradation
LC-MS/MS Study of Degradation Processes of Nitisinone and its By-Products A study by Barchańska et al. (2019) used LC-MS/MS to investigate the stability and degradation pathways of Nitisinone, a compound with a related chemical structure, focusing on environmental and medical applications. This research could be relevant for understanding the stability of 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid under various conditions, including its potential degradation products and their stability (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental and Industrial Applications
Biologically Active Compounds of Plants Structure-Related Activity
Godlewska-Żyłkiewicz et al. (2020) reviewed the structure-related antioxidant, antimicrobial, and cytotoxic activity of carboxylic acids, highlighting the importance of natural carboxylic acids in environmental and health-related fields. This study underscores the potential for using similar compounds in enhancing environmental sustainability and addressing pollution (Godlewska-Żyłkiewicz, Świsłocka, Kalinowska, Golonko, Świderski, Arciszewska, Nalewajko-Sieliwoniuk, Naumowicz, & Lewandowski, 2020).
Pharmacological Research
Applications of Redox Mediators in the Treatment of Organic Pollutants Husain and Husain (2007) explored the use of enzymes and redox mediators in degrading organic pollutants, which might include compounds similar to 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid. This approach highlights the potential for bioremediation techniques in treating water and soil pollution, offering insights into environmentally friendly methods for dealing with chemical contaminants (Husain & Husain, 2007).
Safety and Hazards
The compound is labeled with a warning signal word. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-(2-methoxyethoxy)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-4-5-18-9-3-2-7(10(15)16)6-8(9)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIMYSKQEMOELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)